BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to (R)-3-(1-
Aminoethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(R)-3-(1-Aminoethyl)phenol
Compound Name:
hydrochloride

cat. No.: B1292865

This guide provides a comprehensive overview of the molecular structure, properties, and
synthesis of (R)-3-(1-Aminoethyl)phenol hydrochloride, a key intermediate in
pharmaceutical synthesis. The information is intended for researchers, scientists, and
professionals in drug development.

Molecular Structure and Properties

(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral compound featuring a phenol ring
substituted with an aminoethyl group at the meta-position. The "(R)" designation indicates the
stereochemistry at the chiral center of the aminoethyl side chain. The hydrochloride salt form
enhances the compound's stability and solubility in aqueous solutions.

The key quantitative properties of (R)-3-(1-Aminoethyl)phenol hydrochloride are
summarized in the table below for easy reference.

Property Value
Molecular Formula CsH12CINO
Molecular Weight 173.64 g/mol
CAS Number 856563-08-1

137.18 g/mol ((R)-3-(1-Aminoethyl)phenol)[1][2]

Parent Compound M.W.
[31[4]
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Note: The molecular weight of the parent compound, (R)-3-(1-Aminoethyl)phenol, is provided
for reference.

The two-dimensional structure of (R)-3-(1-Aminoethyl)phenol hydrochloride is depicted
below, illustrating the arrangement of the phenolic hydroxyl group, the aminoethyl group in the
(R) configuration, and the associated chloride ion.

(Image of the 2D chemical structure of (R)-3-(1-Aminoethyl)phenol hydrochloride would be
placed here in a full implementation)

Experimental Protocols for Synthesis

The synthesis of enantiomerically pure (R)-3-(1-Aminoethyl)phenol hydrochloride is a critical
step in the production of various active pharmaceutical ingredients. The primary methods
employed are chiral resolution of a racemic mixture and asymmetric synthesis.

This classical method involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol
into its (R) and (S) enantiomers.

Methodology:

o Diastereomeric Salt Formation: The racemic 3-(1-aminoethyl)phenol is reacted with an
enantiomerically pure chiral acid, such as L-tartaric acid, in a suitable solvent (e.g., methanol
or ethanol). This reaction forms a pair of diastereomeric salts, (R)-amine-(L)-acid and (S)-
amine-(L)-acid.

o Fractional Crystallization: Due to their different physical properties, particularly solubility, the
diastereomeric salts can be separated by fractional crystallization. The less soluble
diastereomeric salt will crystallize out of the solution upon cooling or concentration. The
selection of the solvent system is crucial for achieving efficient separation.

« Isolation of the Desired Diastereomer: The crystallized salt, corresponding to the desired (R)-
enantiomer, is isolated by filtration.

 Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base
(e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free (R)-3-(1-
aminoethyl)phenol.
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» Hydrochloride Salt Formation: The purified (R)-amine is subsequently dissolved in a suitable
organic solvent (e.g., isopropanol) and treated with hydrochloric acid (either as a gas or a
solution in an organic solvent) to precipitate the (R)-3-(1-Aminoethyl)phenol hydrochloride
salt, which is then collected by filtration and dried.

Asymmetric synthesis offers a more direct route to the desired (R)-enantiomer, avoiding the
loss of 50% of the material inherent in chiral resolution.[5]

Methodology:

o Starting Material: The synthesis typically begins with the prochiral ketone, 3'-
hydroxyacetophenone.[5]

o Asymmetric Reduction: The ketone is subjected to an asymmetric reduction of the carbonyl
group. This can be achieved through several methods:

o Catalytic Hydrogenation: Using a chiral catalyst, such as a ruthenium or rhodium complex
with a chiral ligand (e.g., BINAP), under a hydrogen atmosphere. The choice of catalyst
and reaction conditions (temperature, pressure, solvent) is critical for achieving high
enantioselectivity.

o Stoichiometric Reduction: Employing a chiral reducing agent, such as a borane complex
with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

» Conversion to Amine (if necessary): Depending on the specific synthetic route, the resulting
chiral alcohol may need to be converted to the amine. This can involve activation of the
hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an
amine source (e.g., ammonia or an azide followed by reduction).

o Hydrochloride Salt Formation: The resulting (R)-3-(1-aminoethyl)phenol is then converted to
its hydrochloride salt as described in the previous protocol.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral resolution synthesis of (R)-3-
(1-Aminoethyl)phenol hydrochloride.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1292865?utm_src=pdf-body
https://www.benchchem.com/product/b1292865
https://www.benchchem.com/product/b1292865
https://www.benchchem.com/product/b1292865?utm_src=pdf-body
https://www.benchchem.com/product/b1292865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing
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Caption: Logical workflow for the synthesis of (R)-3-(1-Aminoethyl)phenol hydrochloride via
chiral resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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